N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride
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Overview
Description
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is a synthetic organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a dimethylcarbamoyl group and a methylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride typically involves the following steps:
Formation of the Dimethylcarbamoyl Intermediate: The initial step involves the reaction of dimethylamine with a suitable carbonyl compound, such as formaldehyde, to form the dimethylcarbamoyl intermediate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-(methylamino)propanamide. This step requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylcarbamoyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amides or carbamates.
Scientific Research Applications
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in the study of enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[(dimethylcarbamoyl)methyl]-3-(dimethylamino)propanamide hydrochloride
- N-[(ethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride
- N-[(dimethylcarbamoyl)methyl]-3-(ethylamino)propanamide hydrochloride
Uniqueness
N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in both chemical synthesis and biological research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2551114-59-9 |
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Molecular Formula |
C8H18ClN3O2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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